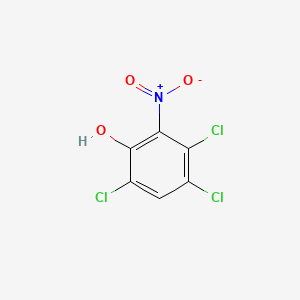

3,4,6-Tricloro-2-nitrofenol

Descripción general

Descripción

3,4,6-Trichloro-2-nitrophenol is a chemical compound that appears as pale yellow crystals or powder . It was formerly used as a pesticide . It reacts as a weak acid and is incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides .

Synthesis Analysis

The synthesis of 3,4,6-Trichloro-2-nitrophenol involves the reaction with sulfuric acid, nitric acid, and sodium nitrite in water and propionic acid .Molecular Structure Analysis

The molecular formula of 3,4,6-Trichloro-2-nitrophenol is C6H2Cl3NO3 . Its molecular weight is 242.44 .Chemical Reactions Analysis

3,4,6-Trichloro-2-nitrophenol reacts as a weak acid . It is incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides . Flammable gas (H2) is often generated, and the heat of the reaction may ignite the gas .Physical and Chemical Properties Analysis

3,4,6-Trichloro-2-nitrophenol is insoluble in water . It has a melting point of 92.5°C and a predicted boiling point of 272.9±35.0 °C . Its density is roughly estimated to be 1.8408 .Aplicaciones Científicas De Investigación

Uso como larvicida de lamprea marina

El 3,4,6-Tricloro-2-nitrofenol se ha utilizado como larvicida selectivo de lamprea marina . La lamprea marina es una plaga que ha afectado significativamente las poblaciones de trucha de lago en los Grandes Lagos . Se ha encontrado que el compuesto es más tóxico para las lampreas marinas que para otros organismos acuáticos, lo que ofrece un método prometedor para controlar esta plaga .

Investigación sobre la toxicidad para especies no objetivo

Se ha realizado una extensa investigación sobre la toxicidad del this compound para especies no objetivo . Esto incluye estudios sobre sus efectos en plantas acuáticas, invertebrados, peces, anfibios, reptiles, aves y mamíferos . Comprender el impacto de este compuesto en varios organismos es crucial para evaluar su seguridad ambiental .

Propiedades químicas y físicas

Se han estudiado las propiedades químicas y físicas del this compound . Reacciona como un ácido débil y es incompatible con sustancias reductoras fuertes . El conocimiento de estas propiedades es importante para la manipulación y el almacenamiento, así como para comprender cómo se comporta el compuesto en el medio ambiente .

Datos de propiedades termodinámicas

Se han evaluado críticamente los datos de propiedades termodinámicas para el this compound . Estos datos son importantes para diversas aplicaciones científicas e industriales, incluida la ingeniería química y el diseño de procesos .

Safety and Hazards

3,4,6-Trichloro-2-nitrophenol is considered a poison by the intravenous route . When heated to decomposition, it emits toxic vapors of NOx and Cl . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with ethanol and transferred to a suitable container .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol (tcp), have been shown to exhibit cytotoxic and estrogenic activity . They interact with mammalian cell lines and a recombinant yeast, indicating potential cellular targets .

Mode of Action

It is known to react as a weak acid , which could influence its interaction with biological targets. In the case of similar compounds like chlorpyrifos, the insecticide action is based on inhibiting acetylcholine esterase activity, leading to an excess of acetylcholine in the synapse resulting in hyperactivity, muscle spasms, and potentially paralysis, respiratory failure, and death .

Biochemical Pathways

Related compounds like chlorpyrifos and its metabolite tcp have been shown to affect cellular processes, suggesting that 3,4,6-trichloro-2-nitrophenol may also interact with biochemical pathways in a similar manner .

Pharmacokinetics

It’s known that the compound reacts as a weak acid , which could influence its absorption and distribution within the body.

Result of Action

It’s known that the compound reacts as a weak acid , which could potentially lead to changes in cellular pH and associated processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4,6-Trichloro-2-nitrophenol. For instance, the compound is insoluble in water , which could affect its distribution in aquatic environments. Furthermore, it’s known to react as a weak acid , and thus, the pH of the environment could influence its reactivity and stability.

Análisis Bioquímico

Biochemical Properties

3,4,6-Trichloro-2-nitrophenol reacts as a weak acid . It is incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides . The heat of the reaction may ignite the gas .

Molecular Mechanism

It is known to react as a weak acid and is incompatible with strong reducing substances

Propiedades

IUPAC Name |

3,4,6-trichloro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO3/c7-2-1-3(8)6(11)5(4(2)9)10(12)13/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLBYVXDCGYXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO3 | |

| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026206 | |

| Record name | 3,4,6-Trichloro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4,6-trichloro-2-nitrophenol appears as pale yellow crystals or powder. Formerly used as a pesticide. | |

| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

82-62-2 | |

| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4,6-Trichloro-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,6-Trichloro-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,6-Trichloro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71P46DZ42P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

198 to 199 °F (NTP, 1992) | |

| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

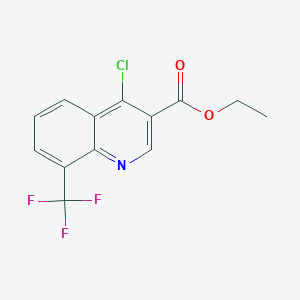

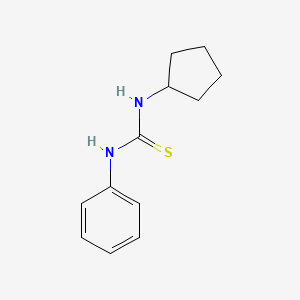

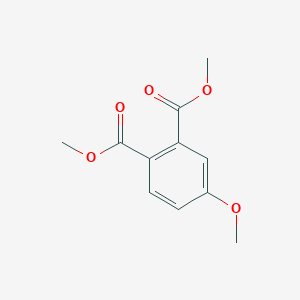

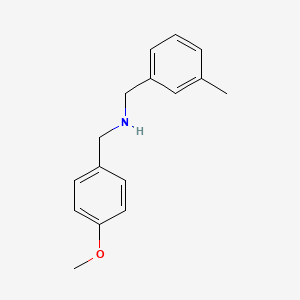

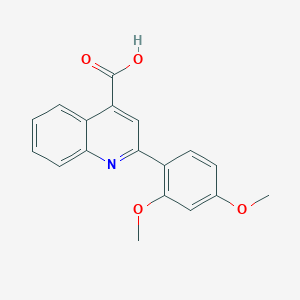

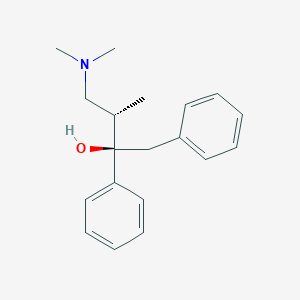

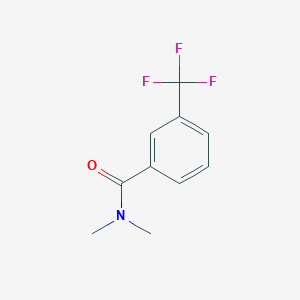

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

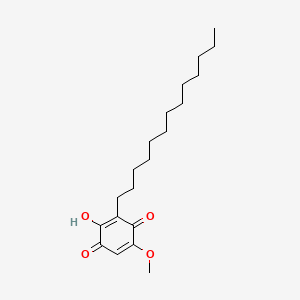

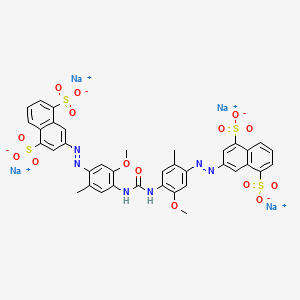

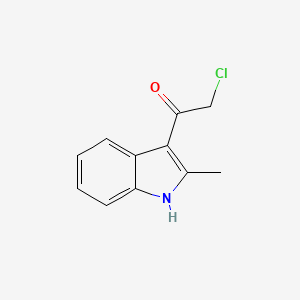

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1595631.png)

![N,N'-(2,5-Dichloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1595642.png)

![2-Thiophenecarboxylic acid, 4-cyano-5-[[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-3-methyl-, methyl ester](/img/structure/B1595644.png)